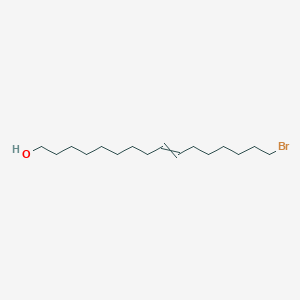

16-Bromohexadec-9-en-1-ol

Description

16-Bromohexadecan-1-ol (CAS 59101-28-9) is a brominated primary alcohol with the molecular formula C₁₆H₃₃BrO and a molecular weight of 321.34 g/mol . Its structure features a 16-carbon chain terminated by a hydroxyl (-OH) group at position 1 and a bromine atom at position 14. This compound is widely utilized in organic synthesis (e.g., as an alkylating agent or intermediate for surfactants) and materials science (e.g., in polymer modifications or lipid-based nanostructures) .

Properties

CAS No. |

106051-38-1 |

|---|---|

Molecular Formula |

C16H31BrO |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

16-bromohexadec-9-en-1-ol |

InChI |

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1,3,18H,2,4-16H2 |

InChI Key |

OYBYSGISSWQQNS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCO)CCCC=CCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromohexadec-9-en-1-ol typically involves the bromination of hexadec-9-en-1-ol. One common method is the addition of bromine to the double bond of hexadec-9-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of 16-Bromohexadec-9-en-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

16-Bromohexadec-9-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.

Reduction: The bromine atom can be reduced to form hexadec-9-en-1-ol.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed.

Major Products Formed

Oxidation: Hexadec-9-en-1-one or hexadec-9-en-1-al.

Reduction: Hexadec-9-en-1-ol.

Substitution: 16-Hydroxyhexadec-9-en-1-ol or 16-Aminohexadec-9-en-1-ol.

Scientific Research Applications

16-Bromohexadec-9-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in cell membrane structure and function.

Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 16-Bromohexadec-9-en-1-ol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The bromine atom and the double bond play crucial roles in these interactions, making the compound effective in modulating membrane properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 16-Bromohexadecan-1-ol with two related compounds: Ambrettolide (a lactone) and 1,8-Dioxacycloheptadecan-9-one (a cyclic ketone-ether). These compounds share similarities in carbon-chain length or functional-group positioning but differ in reactivity and applications.

Structural and Functional Differences

Functional Groups :

- 16-Bromohexadecan-1-ol’s terminal -Br and -OH groups enable nucleophilic substitution reactions, making it valuable for introducing long alkyl chains into molecules . In contrast, Ambrettolide ’s lactone ring and unsaturated bond (C9 double bond) contribute to its stability and volatility, critical for perfumery .

- 1,8-Dioxacycloheptadecan-9-one combines ether and ketone functionalities, likely influencing its role in synthesizing oxygen-containing heterocycles .

Reactivity :

- The bromine atom in 16-Bromohexadecan-1-ol facilitates alkylation, whereas Ambrettolide’s ester group undergoes hydrolysis under acidic/basic conditions .

Applications :

- 16-Bromohexadecan-1-ol’s applications are industrial (e.g., surfactants), while Ambrettolide is niche (fragrances) . The dioxacyclo compound’s uses remain less documented but may involve specialty organic synthesis .

Note on Nomenclature Discrepancy

The queried compound, "16-Bromohexadec-9-en-1-ol," includes a double bond at position 9, which is absent in the evidence. The provided data pertains to 16-Bromohexadecan-1-ol (saturated chain). If the unsaturated variant exists, its properties would differ significantly (e.g., lower melting point, increased reactivity) due to the double bond’s electron-rich nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.